molecular formula C12H11IN2O B031929 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide CAS No. 26482-00-8

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

Cat. No. B031929
CAS RN: 26482-00-8
M. Wt: 326.13 g/mol
InChI Key: BWAWQRQYQUSQEV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide and related compounds involves multiple steps, including metalation, addition reactions, and the use of promoters for bond formation. For instance, pyridine is selectively metalated at the 2-position by compounds such as (Cp*2YH)2 to yield related pyridyl compounds. Further reactions with gases like H2 or with solvents can lead to the formation of adducts or insertion products with various functional groups (Deelman et al., 1994).

Molecular Structure Analysis

The molecular structure of 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide has been characterized using techniques such as FT-IR/ATR, NMR, SXRD, and theoretical approaches like DFT calculations. This compound crystallizes in the monoclinic P21/c space group, with a crystal packing governed by ion-dipole contacts and π-π stacking. High electrostatic potential at the ethanone hydrogens suggests its acidity and reactivity as a Michael donor (Labra-Vázquez et al., 2017).

Chemical Reactions and Properties

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide participates in various chemical reactions, including C-C coupling, C-H activation, and insertion reactions with alkynes and alkenes, leading to a range of products with different functional groups. The compound's reactivity is influenced by its structure, with reactions such as CO insertion producing unexpected products due to its unique molecular arrangement (Deelman et al., 1994).

Scientific Research Applications

Coordination Chemistry and Complex Compound Properties

Research on pyridine compounds, similar in structure to 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, reveals their significance in coordination chemistry. These compounds form complex structures with metals, exhibiting unique properties like magnetic, spectroscopic, and electrochemical activities. Such characteristics are crucial for developing advanced materials and sensors (Boča, Jameson, & Linert, 2011).

Catalytic Applications

The pyridinium ion, a core component of the compound , is often studied for its catalytic properties. Ionic liquids containing pyridinium have been explored for enhancing the efficiency of various chemical processes, including solid-phase extraction, chromatography, and electrophoresis. These applications underline the potential of pyridinium-based compounds in facilitating chemical reactions and separations (Vidal, Riekkola, & Canals, 2012).

Photocatalytic Activities

Compounds featuring pyridine rings are known for their photocatalytic activities, particularly in the degradation of pollutants. They have been utilized in the photodegradation of various organic pollutants, providing a pathway for environmental cleanup and the treatment of wastewater. Such compounds can undergo structural changes upon light absorption, facilitating the breakdown of contaminants (Naumov, 2006).

Electrochemical Reduction of Oxygen

Research on pyridine-derived compounds has also highlighted their role in the electrochemical reduction of oxygen, an essential reaction for fuel cell technology. Pyridinium-based materials are investigated for their potential as cost-effective and sustainable catalysts, contributing to the development of green energy technologies (Li & Jaouen, 2018).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . It is known to be incompatible with oxidizing agents . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O.HI/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAWQRQYQUSQEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949350
Record name 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide
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Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

CAS RN

26482-00-8
Record name Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26482-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-((2-pyridylcarbonyl)methyl)-, iodide
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Record name 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide
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Record name 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-acetylpyridine (0.5 mole) in 600 mL pyridine is added iodine (127 g; 0.5 mole). The mixture is heated on a steam bath for 45 minutes, and the product crystallizes on cooling. The solid is filtered and the crystalline cake is rinsed twice with methylene chloride.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Acetylpyridine (1.21 g, 10.0 mmol) and iodine (2.54 g, 10.0 mmol) were heated to reflux in pyridine (12 ml) for 1 hour. The solution was cooled, and the dark precipitate was filtered and washed with pyridine.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

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